Cas no 97389-11-2 (4-Fluoro-5-methylbenzene-1,2-diamine)

4-Fluoro-5-methylbenzene-1,2-diamine is a fluorinated aromatic diamine compound with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a stable benzene core substituted with both fluorine and methyl groups, enhancing reactivity in electrophilic substitution and coupling reactions. The presence of ortho-diamine functionality allows for versatile transformations, such as heterocycle formation, while the fluorine substituent contributes to electronic modulation and improved metabolic stability in drug development. This compound is particularly valuable in the synthesis of specialized dyes, agrochemicals, and bioactive molecules. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
4-Fluoro-5-methylbenzene-1,2-diamine structure
97389-11-2 structure
Product Name:4-Fluoro-5-methylbenzene-1,2-diamine
CAS No:97389-11-2
MF:C7H9FN2
MW:140.158164739609
MDL:MFCD17167315
CID:1067543
PubChem ID:13398815
Update Time:2025-05-28

4-Fluoro-5-methylbenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-5-methylbenzene-1,2-diamine
    • 4-Fluoro-5-methyl-1,2-benzenediamine (ACI)
    • 5-Fluoro-4-methylbenzene-1,2-diamine
    • DTXSID90539339
    • 97389-11-2
    • SCHEMBL405476
    • 2-Amino-4-fluoro-5-methylaniline
    • MFCD17167315
    • ALBB-028798
    • DA-00083
    • EN300-254385
    • J-515390
    • AKOS006361917
    • CS-0153291
    • 4-Fluoro-5-methylphenylene-1,2-diamine, 4,5-Diamino-2-fluorotoluene
    • HE-0085
    • SNHYTHIEXHWXCQ-UHFFFAOYSA-N
    • 1,2-Benzenediamine, 4-fluoro-5-methyl-
    • MDL: MFCD17167315
    • Inchi: 1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
    • InChI Key: SNHYTHIEXHWXCQ-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC(N)=C(N)C=1

Computed Properties

  • Exact Mass: 140.07497646g/mol
  • Monoisotopic Mass: 140.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 273.5±35.0 ºC (760 Torr),
  • Flash Point: 121.7±16.6 ºC,
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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4-Fluoro-5-methylbenzene-1,2-diamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Reference
Azoloquinoxaline compounds as inhibitors of histamine receptors for the treatment of disease and their preparation
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium dithionite Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Reference
Fused nitrogen heterocycles as histamine receptor inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Reference
Preparation of quinoxaline-based heterocyclic inhibitors of histamine receptors for the treatment of disease
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Methanol ;  16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Reference
A convenient synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Grivas, Spiros, Acta Chemica Scandinavica, 1985, 39(3), 213-17

4-Fluoro-5-methylbenzene-1,2-diamine Raw materials

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4-Fluoro-5-methylbenzene-1,2-diamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97389-11-2)4-Fluoro-5-methylbenzene-1,2-diamine
Order Number:A855719
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:56
Price ($):238.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:97389-11-2)4-Fluoro-5-methylbenzene-1,2-diamine
A855719
Purity:99%
Quantity:5g
Price ($):238.0
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